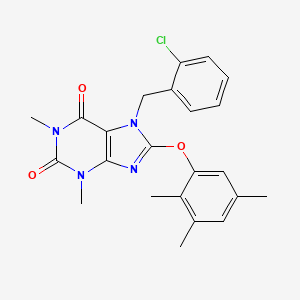![molecular formula C21H19FN2O4S B4168529 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4168529.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide
Overview
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide, also known as FSAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FSAA is a selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. This interaction plays a crucial role in the development and progression of various types of cancer, making FSAA a promising candidate for cancer research.
Mechanism of Action
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide inhibits the protein-protein interaction between STAT3 and JAK2 by binding to the SH2 domain of STAT3. This prevents the activation of STAT3 and downstream signaling pathways that promote cell proliferation and survival. By targeting this specific interaction, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to have a high degree of selectivity and minimal off-target effects.
Biochemical and Physiological Effects
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to induce apoptosis and inhibit cell proliferation. In addition, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to suppress angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In animal models, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to inhibit tumor growth and metastasis, while also improving survival rates.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide in lab experiments is its high degree of selectivity and specificity. This makes it a valuable tool for studying the role of STAT3 in cancer and other diseases. In addition, the synthesis of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been optimized to improve yield and purity, making it a viable option for large-scale experiments. However, one limitation of using N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure accurate and reliable results.
Future Directions
There are several potential future directions for research on N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide. One area of focus is the development of more potent and selective inhibitors of the STAT3-JAK2 interaction. In addition, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide and other STAT3 inhibitors are being studied in combination with other cancer therapies to improve treatment outcomes. Finally, there is ongoing research into the role of STAT3 in various diseases beyond cancer, including inflammatory and autoimmune disorders. N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide and other STAT3 inhibitors may have potential applications in these areas as well.
Conclusion
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide is a promising compound with potential applications in cancer research and other areas of biomedical science. Its high degree of selectivity and specificity make it a valuable tool for studying the role of STAT3 in disease. Ongoing research into the synthesis, mechanism of action, and future applications of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide will continue to shed light on its potential as a therapeutic agent.
Scientific Research Applications
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been extensively studied for its potential applications in cancer research. STAT3 is a transcription factor that plays a critical role in the development and progression of various types of cancer, including breast, lung, and pancreatic cancer. By inhibiting the protein-protein interaction between STAT3 and JAK2, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to suppress tumor growth and promote apoptosis in cancer cells. In addition to its anti-cancer properties, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has also been studied for its potential applications in inflammatory diseases and autoimmune disorders.
properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-15(24-29(26,27)20-13-7-16(22)8-14-20)21(25)23-17-9-11-19(12-10-17)28-18-5-3-2-4-6-18/h2-15,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSQDQQENBUCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4168453.png)

![3-chloro-4-[2-(4-morpholinyl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4168485.png)
![ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4168493.png)
![N-(4-chlorophenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4168495.png)

![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4168503.png)
![methyl 3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-2-methylbenzoate](/img/structure/B4168507.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168521.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B4168532.png)

![N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4168534.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide](/img/structure/B4168536.png)
![methyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4168547.png)